10-Dodecylacridine Orange Bromide

Mitochondrial Biology Flow Cytometry Fluorescence Microscopy

10-Dodecylacridine Orange Bromide (DAO) is a cationic, hydrophobic fluorescent dye of the acridine orange class, characterized by a long C12 alkyl chain. It exhibits excitation/emission maxima at 493/520 nm in methanol and is supplied as an orange solid with a purity of ≥95-97%.

Molecular Formula C29H44BrN3
Molecular Weight 514.6 g/mol
CAS No. 41387-42-2
Cat. No. B3039169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Dodecylacridine Orange Bromide
CAS41387-42-2
Molecular FormulaC29H44BrN3
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-]
InChIInChI=1S/C29H44N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-20-32-28-22-26(30(2)3)18-16-24(28)21-25-17-19-27(31(4)5)23-29(25)32;/h16-19,21-23H,6-15,20H2,1-5H3;1H/q+1;/p-1
InChIKeyUHXLXOOPBSHMQJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Dodecylacridine Orange Bromide (CAS 41387-42-2) Procurement Guide: A Membrane-Potential-Independent Mitochondrial Probe


10-Dodecylacridine Orange Bromide (DAO) is a cationic, hydrophobic fluorescent dye of the acridine orange class, characterized by a long C12 alkyl chain . It exhibits excitation/emission maxima at 493/520 nm in methanol and is supplied as an orange solid with a purity of ≥95-97% [1]. Unlike many mitochondrial stains, DAO selectively labels the inner mitochondrial membrane in a manner that is not dependent on the transmembrane potential .

Why 10-Dodecylacridine Orange Bromide Cannot Be Interchanged with Common Mitochondrial Dyes


Substituting 10-Dodecylacridine Orange Bromide (DAO) with other mitochondrial dyes, such as Rhodamine 123 or generic acridine orange, introduces a critical confounding variable: membrane potential dependency. Rhodamine 123 accumulation is directly proportional to the mitochondrial membrane potential (ΔΨm) [1]. Therefore, any loss of signal in Rhodamine 123-stained cells cannot distinguish between a genuine decrease in mitochondrial mass and a loss of membrane potential due to apoptosis or metabolic stress [2]. In contrast, DAO's hydrophobic dodecyl chain drives its selective association with the inner mitochondrial membrane lipid bilayer independent of ΔΨm, providing a direct readout of mitochondrial mass or membrane integrity . Furthermore, the dodecyl substitution enhances hydrophobicity relative to shorter-chain acridine orange derivatives, altering its partitioning into surfactant micelles, a property leveraged in specific analytical chemistry applications where unsubstituted acridine orange would not perform [3].

Quantitative Evidence for 10-Dodecylacridine Orange Bromide (CAS 41387-42-2) Differentiation


Mitochondrial Staining: Membrane Potential Independence vs. Rhodamine 123

The primary differentiation of DAO is its membrane-potential-independent staining of the inner mitochondrial membrane, in direct contrast to the widely used dye Rhodamine 123. While Rhodamine 123 accumulation is dependent on a polarized membrane potential (ΔΨm) [1], DAO's staining is not . This functional distinction is critical for accurate interpretation of mitochondrial mass versus activity.

Mitochondrial Biology Flow Cytometry Fluorescence Microscopy

Micellar Energy Transfer Efficiency of Acridine Orange-10-Dodecyl Bromide

The long dodecyl chain of DAO anchors it into sodium dodecyl sulfate (SDS) micelles, creating a unique environment for energy transfer studies. Research has demonstrated efficient migration of singlet excitation energy from photoexcited DAO (the donor) to methylene blue (the acceptor) adsorbed on the micelle surface [1]. This energy transfer is tunable, as the sensitized fluorescence of methylene blue is effectively quenched by ethanol addition or temperature increase [1].

Photochemistry Colloid Chemistry Spectroscopy

Photoinactivation Kinetics in Yeast: DAO vs. High-Fluence Laser Conditions

The photosensitizing property of DAO exhibits a striking rate-dependent effect. Yeast cells sensitized with DAO are effectively photoinactivated upon receiving a fluence of 10 kJ/m² delivered over 8 seconds [1]. However, when the identical total fluence (10 kJ/m²) is delivered in an ultra-short 3 μs pulse using a focused laser beam in a cell sorter, complete cell survival is observed [1]. This demonstrates a non-linear, fluence-rate-dependent phototoxicity profile.

Photodynamic Therapy Flow Cytometry Microbiology

Long-Term Chemical and Storage Stability

DAO demonstrates high long-term chemical stability under standard laboratory storage conditions. Vendor datasheets confirm that the compound remains stable for at least 2 years after receipt when stored as a solid at +4°C .

Compound Management Reagent Procurement Laboratory Logistics

Key Application Scenarios for 10-Dodecylacridine Orange Bromide


Quantifying Mitochondrial Mass Independent of Metabolic State

In studies of apoptosis, mitophagy, or metabolic reprogramming, where mitochondrial membrane potential (ΔΨm) fluctuates significantly, DAO is the probe of choice . Its potential-independent binding to the inner mitochondrial membrane allows for the accurate quantification of mitochondrial mass via flow cytometry or fluorescence microscopy, a measurement that would be confounded by loss of ΔΨm if a dye like Rhodamine 123 or TMRM were used .

Live Cell Sorting with Minimal Phototoxicity Risk

When sorting mitochondria-rich or sensitized cells using a fluorescence-activated cell sorter (FACS), DAO is a strategic choice. The evidence demonstrates that the ultra-short laser exposure (~μs) in a flow cytometer is insufficient to cause the photoinactivation seen with longer exposures [1]. This allows researchers to safely sort live cells based on their mitochondrial staining without a significant photodamage penalty, which is a known issue with other photosensitizers under similar conditions [1].

Investigating Energy Transfer in Micellar or Membrane Mimetic Systems

For researchers studying energy migration in organized media, the amphiphilic nature of DAO—with its hydrophobic C12 anchor and cationic fluorescent headgroup—makes it an ideal probe [2]. It can be precisely positioned within sodium dodecyl sulfate (SDS) micelles to act as a localized singlet excitation energy donor to surface-bound acceptors like methylene blue, enabling controlled studies of intermolecular energy transfer that are not possible with its non-dodecyl analog [2].

Cationic Surfactant Detection in Environmental or Formulation Analysis

DAO's ability to bind to surfactant micellar surfaces makes it a functional reagent for the quantitative determination of cationic surfactants in aqueous samples . This application leverages its amphiphilic and fluorescent properties for analytical chemistry protocols, differentiating it from general-purpose DNA/RNA stains like standard acridine orange .

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